molecular formula C16H18N4O5 B11427196 dimethyl 1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11427196
M. Wt: 346.34 g/mol
InChI Key: BYJNPBAUJZPXCM-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with dimethyl groups and a carbamoylmethyl group attached to an ethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Carbamoylation: The carbamoylmethyl group is introduced by reacting the triazole intermediate with an isocyanate derivative.

    Attachment of the Ethylphenyl Moiety: The final step involves the coupling of the ethylphenyl group to the triazole ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

4,5-DIMETHYL 1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure without additional substituents.

    3,5-Dimethyl-1,2,4-triazole: Similar structure but lacks the ethylphenyl and carbamoylmethyl groups.

    1-(2-Ethylphenyl)-1H-1,2,3-triazole: Contains the ethylphenyl group but lacks the dimethyl and carbamoylmethyl groups.

Uniqueness

4,5-DIMETHYL 1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C16H18N4O5

Molecular Weight

346.34 g/mol

IUPAC Name

dimethyl 1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C16H18N4O5/c1-4-10-7-5-6-8-11(10)17-12(21)9-20-14(16(23)25-3)13(18-19-20)15(22)24-2/h5-8H,4,9H2,1-3H3,(H,17,21)

InChI Key

BYJNPBAUJZPXCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

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